molecular formula C11H14ClNO B1585053 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde CAS No. 2643-07-4

4-((2-Chloroethyl)(ethyl)amino)benzaldehyde

Cat. No. B1585053
CAS RN: 2643-07-4
M. Wt: 211.69 g/mol
InChI Key: MFUFJCIFNHFEDW-UHFFFAOYSA-N
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Description

“4-((2-Chloroethyl)(ethyl)amino)benzaldehyde” is a chemical compound with the molecular formula C11H14ClNO . It is also known by other names such as “4- (N,N-Bis (2-chloroethyl)amino)benzaldehyde”, “p-N,N-Bis (2-chloroethyl)aminobenzaldehyde”, “p-Bis (β-chloroethyl)aminobenzaldehyde”, and "p-Bis (2-chloroethyl)aminobenzaldehyde" .


Molecular Structure Analysis

The molecular structure of “4-((2-Chloroethyl)(ethyl)amino)benzaldehyde” can be represented by the InChI string: InChI=1S/C11H13Cl2NO/c12-5-7-14 (8-6-13)11-3-1-10 (9-15)2-4-11/h1-4,9H,5-8H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((2-Chloroethyl)(ethyl)amino)benzaldehyde” include a molecular weight of 211.69 g/mol . It has a boiling point of 162 °C (under a pressure of 0.02 Torr) and a density of 1.153±0.06 g/cm3 .

Scientific Research Applications

Cytotoxic Effects in Cancer Research

  • Cytotoxic Effects on Tumor Cells : A study investigated the cytotoxic effects of compounds derived from 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde on tumor cells. One compound exhibited significant cytotoxic effects on melanoma cells, suggesting potential as an antimelanoma drug candidate (Sâmia et al., 2019).

Applications in Drug Synthesis

  • Synthesis of Novel Prodrugs for Anticancer Agents : The compound has been used in the synthesis of novel prodrugs for anticancer treatments. These prodrugs are designed to be activated at tumor sites, demonstrating substantial prodrug activity (Springer et al., 1990).

Material Sciences and Optical Properties

  • Optical Nonlinear Properties : The compound is involved in synthesizing Schiff base compounds with significant optical nonlinear properties. These properties make them candidates for applications like optical limiting (Abdullmajed et al., 2021).

Safety And Hazards

“4-((2-Chloroethyl)(ethyl)amino)benzaldehyde” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . Therefore, it’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-[2-chloroethyl(ethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFJCIFNHFEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181022
Record name p-((2-Chloroethyl)ethylamino)benzaldehyde
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Chloroethyl)(ethyl)amino)benzaldehyde

CAS RN

2643-07-4
Record name 4-[(2-Chloroethyl)ethylamino]benzaldehyde
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Record name p-((2-Chloroethyl)ethylamino)benzaldehyde
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Record name 2643-07-4
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Record name p-((2-Chloroethyl)ethylamino)benzaldehyde
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Record name p-[(2-chloroethyl)ethylamino]benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Massin, W Dayoub, JC Mulatier, C Aronica… - Chemistry of …, 2011 - ACS Publications
A series of near-infrared solid-state emitters based on the dicyanoisophorone electron acceptor group was synthesized. The solid-state spectroscopic properties were studied by UV−…
Number of citations: 128 pubs.acs.org

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